(2S)-2-[[(2S,4R)-1-(3-cyanophenyl)sulfonyl-4-(cyclobutylamino)pyrrolidine-2-carbonyl]amino]-3-[4-[(3,5-dichloropyridine-4-carbonyl)amino]phenyl]propanoic acid;methanesulfonic acid
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Overview
Description
(2S)-2-[[(2S,4R)-1-(3-cyanophenyl)sulfonyl-4-(cyclobutylamino)pyrrolidine-2-carbonyl]amino]-3-[4-[(3,5-dichloropyridine-4-carbonyl)amino]phenyl]propanoic acid;methanesulfonic acid is a potent and orally active antagonist of very late antigen-4 (VLA-4). It is a small molecule with the chemical formula C₃₂H₃₄Cl₂N₆O₉S₂ and a molecular weight of 781.68 g/mol . This compound has shown significant potential in various scientific research applications due to its unique properties and mechanism of action.
Preparation Methods
The synthesis of (2S)-2-[[(2S,4R)-1-(3-cyanophenyl)sulfonyl-4-(cyclobutylamino)pyrrolidine-2-carbonyl]amino]-3-[4-[(3,5-dichloropyridine-4-carbonyl)amino]phenyl]propanoic acid;methanesulfonic acid involves several stepsThe process typically involves the use of reagents such as cyanobenzenesulfonyl chloride, cyclobutylamine, and dichloropyridine . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using optimized conditions to achieve efficient and cost-effective synthesis .
Chemical Reactions Analysis
(2S)-2-[[(2S,4R)-1-(3-cyanophenyl)sulfonyl-4-(cyclobutylamino)pyrrolidine-2-carbonyl]amino]-3-[4-[(3,5-dichloropyridine-4-carbonyl)amino]phenyl]propanoic acid;methanesulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may result in the formation of amines or alcohols .
Scientific Research Applications
(2S)-2-[[(2S,4R)-1-(3-cyanophenyl)sulfonyl-4-(cyclobutylamino)pyrrolidine-2-carbonyl]amino]-3-[4-[(3,5-dichloropyridine-4-carbonyl)amino]phenyl]propanoic acid;methanesulfonic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions to study its reactivity and to synthesize new compounds.
Biology: It is used to study cell signaling pathways and the role of VLA-4 in cellular processes.
Medicine: It has potential therapeutic applications in treating diseases related to immune system dysfunction, such as multiple sclerosis and inflammatory bowel disease.
Industry: It is used in the development of new drugs and as a tool in pharmaceutical research
Mechanism of Action
(2S)-2-[[(2S,4R)-1-(3-cyanophenyl)sulfonyl-4-(cyclobutylamino)pyrrolidine-2-carbonyl]amino]-3-[4-[(3,5-dichloropyridine-4-carbonyl)amino]phenyl]propanoic acid;methanesulfonic acid exerts its effects by antagonizing VLA-4, a cell surface integrin involved in cell adhesion and signaling. By binding to VLA-4, this compound inhibits its interaction with vascular cell adhesion molecule-1 (VCAM-1), thereby preventing the adhesion and migration of leukocytes to inflamed tissues. This mechanism is particularly relevant in the context of inflammatory diseases, where the inhibition of leukocyte migration can reduce inflammation and tissue damage .
Comparison with Similar Compounds
(2S)-2-[[(2S,4R)-1-(3-cyanophenyl)sulfonyl-4-(cyclobutylamino)pyrrolidine-2-carbonyl]amino]-3-[4-[(3,5-dichloropyridine-4-carbonyl)amino]phenyl]propanoic acid;methanesulfonic acid is unique in its high potency and oral bioavailability compared to other VLA-4 antagonists. Similar compounds include:
Natalizumab: A monoclonal antibody that also targets VLA-4 but is administered intravenously.
Firategrast: An oral VLA-4 antagonist with lower potency compared to this compound.
AJM300: Another oral VLA-4 antagonist with different pharmacokinetic properties
This compound stands out due to its combination of high potency, oral bioavailability, and specific mechanism of action, making it a valuable tool in both research and potential therapeutic applications.
Properties
CAS No. |
865111-04-2 |
---|---|
Molecular Formula |
C32H34Cl2N6O9S2 |
Molecular Weight |
781.677 |
IUPAC Name |
(S)-2-((2S,4R)-1-((3-cyanophenyl)sulfonyl)-4-(cyclobutylamino)pyrrolidine-2-carboxamido)-3-(4-(3,5-dichloroisonicotinamido)phenyl)propanoic acid compound with methanesulfonic acid (1:1) |
InChI |
InChI=1S/C31H30Cl2N6O6S.CH4O3S/c32-24-15-35-16-25(33)28(24)30(41)37-21-9-7-18(8-10-21)12-26(31(42)43)38-29(40)27-13-22(36-20-4-2-5-20)17-39(27)46(44,45)23-6-1-3-19(11-23)14-34;1-5(2,3)4/h1,3,6-11,15-16,20,22,26-27,36H,2,4-5,12-13,17H2,(H,37,41)(H,38,40)(H,42,43);1H3,(H,2,3,4)/t22-,26+,27+;/m1./s1 |
InChI Key |
KHZPBUGRFNTMOR-YHEIIOCHSA-N |
SMILES |
O=C(O)[C@H](CC1=CC=C(NC(C2=C(Cl)C=NC=C2Cl)=O)C=C1)NC([C@H]3N(S(=O)(C4=CC=CC(C#N)=C4)=O)C[C@H](NC5CCC5)C3)=O.CS(=O)(O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MK0668; MK 0668; MK-0668; MK-0668 Mesylate; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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